molecular formula C29H27FN2O5S B2456773 N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 687579-60-8

N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No. B2456773
CAS RN: 687579-60-8
M. Wt: 534.6
InChI Key: REYKXWZOCSPNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C29H27FN2O5S and its molecular weight is 534.6. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structural features similar to the chemical have been synthesized and evaluated for their antimicrobial properties. For instance, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have demonstrated significant antimicrobial activity, suggesting potential for the development of new antimicrobial agents. The incorporation of fluoro-substituted phenyl rings in these compounds has been associated with enhanced antimicrobial effects, indicating the potential importance of fluorine atoms in bioactive molecules (Ansari & Khan, 2017).

Pharmaceutical Development

The synthesis and characterization of novel compounds with potential pharmaceutical applications, including those with carbothioamide groups, have been extensively studied. These efforts include the development of compounds targeting specific biological pathways, such as those involved in cancer and bacterial resistance. The structural modification and evaluation of these compounds' biological activities highlight the ongoing research to discover new therapeutic agents with improved efficacy and safety profiles (Ranise et al., 1991).

Medical Imaging

Research into novel radiopharmaceuticals for PET imaging, including compounds designed to evaluate the function of drug efflux transporters at the blood-brain barrier, underscores the potential of fluorine-18 labeled compounds in medical diagnostics. These studies aim to develop safer and more effective imaging agents to support the diagnosis and treatment of neurological diseases (Dehdashti et al., 2013).

properties

IUPAC Name

N-(3-fluorophenyl)-6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN2O5S/c1-17-11-28(33)37-25-14-21(7-8-22(17)25)36-16-24-23-15-27(35-3)26(34-2)12-18(23)9-10-32(24)29(38)31-20-6-4-5-19(30)13-20/h4-8,11-15,24H,9-10,16H2,1-3H3,(H,31,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYKXWZOCSPNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=S)NC5=CC(=CC=C5)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

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